1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-10(11(14)15)7-12-13(8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMCAMAUMJWUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing catalysts and solvents that are readily available and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.
Major Products Formed: The major products formed from these reactions include various pyrazole derivatives, such as esters, amides, and reduced forms of the original compound .
Scientific Research Applications
1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at the N1 and C5 positions significantly influence solubility, steric hindrance, and electronic properties. Key analogs include:
Key Observations :
Biological Activity
1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (CHMPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrazole ring with a cyclohexyl substituent. The methyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets .
Biological Activities
Research indicates that CHMPCA exhibits various biological activities, including:
- Anti-inflammatory Activity : Studies suggest that CHMPCA may act as an anti-inflammatory agent by modulating cellular signaling pathways and influencing enzyme activity related to inflammation .
- Anticancer Properties : Preliminary investigations have shown that CHMPCA can inhibit the proliferation of cancer cells, particularly in liver (HepG2) and cervical (HeLa) cancer models. The compound demonstrated a mean growth inhibition of 54.25% and 38.44%, respectively .
- Analgesic Effects : As a selective cannabinoid CB2 receptor agonist, CHMPCA has been associated with analgesic activity in preclinical pain models. It has shown significant inhibition of cAMP levels induced by forskolin in various cell lines .
The mechanisms through which CHMPCA exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in inflammatory processes and cancer cell proliferation. The binding affinity of CHMPCA to these targets is crucial for its therapeutic potential.
Comparative Analysis with Similar Compounds
A comparison of CHMPCA with other pyrazole derivatives highlights its unique properties:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C11H16N2O2 | Methyl substitution enhances lipophilicity | Anti-inflammatory, anticancer |
| 1-Methyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | C17H20N2O3 | Contains methoxy group on phenyl ring | Moderate anticancer activity |
| 3-Cyclopropyl-5-methyl-1H-pyrazole-4-carboxylic acid | C11H14N2O2 | Cyclopropyl substituent influences activity | Limited data available |
This table illustrates how variations in substituents affect the biological activity of pyrazole compounds, emphasizing the distinct role of the cyclohexyl group in CHMPCA's efficacy .
Study on Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of CHMPCA using a chronic inflammatory pain model in rats. The compound was administered post-induction of thermal hyperalgesia, showing significant reduction in pain response compared to control groups .
Anticancer Activity Assessment
In vitro assays were conducted on HepG2 and HeLa cell lines to assess the antiproliferative effects of CHMPCA. Results indicated a dose-dependent inhibition of cell growth, providing a basis for further exploration into its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid?
The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones. For example, analogous pyrazole-4-carboxylic acids are prepared by reacting ethyl acetoacetate with phenylhydrazine derivatives under basic conditions, followed by hydrolysis of the ester group (e.g., using NaOH/EtOH) to yield the carboxylic acid . Key steps include:
- Cyclocondensation : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is synthesized via DMF-DMA-mediated cyclization .
- Hydrolysis : The ester intermediate is hydrolyzed under reflux with aqueous NaOH to yield the carboxylic acid derivative .
- Substituent modification : Cyclohexyl groups may be introduced via nucleophilic substitution or Suzuki-Miyaura coupling in advanced steps .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural confirmation involves:
- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen-bonding networks) .
- Spectroscopy :
- IR : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹) .
- NMR : ¹H NMR reveals pyrazole ring protons (δ 6.5–8.5 ppm) and cyclohexyl protons (δ 1.2–2.5 ppm) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. What solvents and reaction conditions optimize its synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation yields, while ethanol/water mixtures are ideal for hydrolysis .
- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions (e.g., introducing aryl/cyclohexyl groups) .
- Temperature : Cyclocondensation typically occurs at 80–100°C, while hydrolysis requires reflux (~70–80°C) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict its reactivity or supramolecular interactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) model:
- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites on the pyrazole ring .
- Hydrogen-bonding propensity : Predict dimerization trends in crystal lattices, validated against X-ray data .
- Thermodynamic stability : Compare energy-minimized conformers of cyclohexyl substituents .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data across studies?
- Cross-validation : Compare IR/NMR data with structurally similar analogs (e.g., 1-phenyl vs. 1-cyclohexyl derivatives) .
- Dynamic NMR : Resolve rotational barriers of cyclohexyl groups causing signal splitting .
- High-resolution XRD : Address discrepancies in bond angles/lengths due to polymorphism .
Q. How can structure-activity relationships (SAR) guide its pharmacological potential?
- Bioisosteric replacement : Substitute the cyclohexyl group with aryl/heteroaryl groups to modulate lipophilicity .
- Enzyme inhibition assays : Test carboxylic acid derivatives against target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization .
- ADMET profiling : Computational models (e.g., SwissADME) predict absorption and metabolic stability based on substituent effects .
Methodological Recommendations
- Contradiction mitigation : Use orthogonal techniques (e.g., XRD + DFT) to validate ambiguous data .
- Scale-up challenges : Optimize Pd-catalyzed steps using microwave-assisted synthesis to reduce reaction times .
- Biological assays : Prioritize derivatives with electron-withdrawing substituents for enhanced enzyme binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
